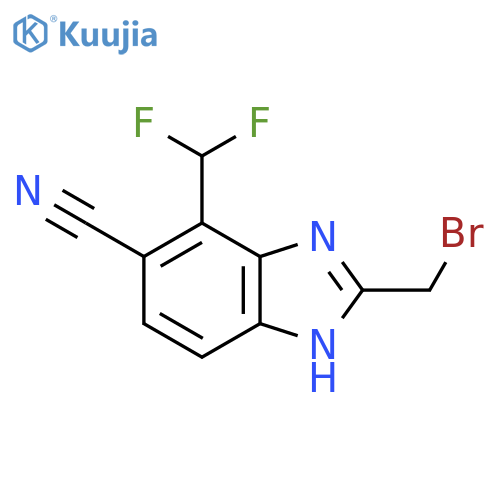

Cas no 1805708-04-6 (2-Bromomethyl-6-cyano-7-difluoromethyl-1H-benzimidazole)

2-Bromomethyl-6-cyano-7-difluoromethyl-1H-benzimidazole 化学的及び物理的性質

名前と識別子

-

- 2-Bromomethyl-6-cyano-7-difluoromethyl-1H-benzimidazole

-

- インチ: 1S/C10H6BrF2N3/c11-3-7-15-6-2-1-5(4-14)8(10(12)13)9(6)16-7/h1-2,10H,3H2,(H,15,16)

- InChIKey: FLYRFGLSIMVLFD-UHFFFAOYSA-N

- SMILES: BrCC1=NC2C(C(F)F)=C(C#N)C=CC=2N1

計算された属性

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 16

- 回転可能化学結合数: 2

- 複雑さ: 304

- トポロジー分子極性表面積: 52.5

- XLogP3: 2.4

2-Bromomethyl-6-cyano-7-difluoromethyl-1H-benzimidazole Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A061009065-1g |

2-Bromomethyl-6-cyano-7-difluoromethyl-1H-benzimidazole |

1805708-04-6 | 98% | 1g |

$13,910.31 | 2022-04-01 | |

| Alichem | A061009065-500mg |

2-Bromomethyl-6-cyano-7-difluoromethyl-1H-benzimidazole |

1805708-04-6 | 98% | 500mg |

$7,619.00 | 2022-04-01 | |

| Alichem | A061009065-250mg |

2-Bromomethyl-6-cyano-7-difluoromethyl-1H-benzimidazole |

1805708-04-6 | 98% | 250mg |

$5,450.16 | 2022-04-01 |

2-Bromomethyl-6-cyano-7-difluoromethyl-1H-benzimidazole 関連文献

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

-

Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982

-

Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861

-

Mei Zhou RSC Adv., 2016,6, 113322-113326

-

Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029

2-Bromomethyl-6-cyano-7-difluoromethyl-1H-benzimidazoleに関する追加情報

Introduction to 2-Bromomethyl-6-cyano-7-difluoromethyl-1H-benzimidazole (CAS No. 1805708-04-6)

2-Bromomethyl-6-cyano-7-difluoromethyl-1H-benzimidazole, identified by the CAS number 1805708-04-6, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzimidazole family, a class of molecules widely recognized for their diverse biological activities and therapeutic potential. The structural features of this compound, including the presence of a bromomethyl group, a cyano substituent, and a difluoromethyl group, make it a versatile intermediate for the synthesis of various pharmacologically active agents.

The benzimidazole core is a key pharmacophore in many drugs used to treat conditions such as infections, inflammation, and cancer. Its ability to interact with biological targets like enzymes and receptors makes it an invaluable scaffold for drug design. In particular, the bromomethyl group in 2-Bromomethyl-6-cyano-7-difluoromethyl-1H-benzimidazole provides a reactive site for further functionalization, enabling the attachment of other pharmacophoric groups through nucleophilic substitution reactions. This feature is particularly useful in the development of novel compounds with enhanced binding affinity and selectivity.

The cyano substituent at the 6-position introduces a polar electron-withdrawing group, which can influence the electronic properties of the molecule and potentially enhance its bioavailability. Additionally, the difluoromethyl group at the 7-position is known to improve metabolic stability and binding affinity by increasing lipophilicity and reducing susceptibility to enzymatic degradation. These structural elements collectively contribute to the compound's potential as a building block for next-generation therapeutics.

Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds in addressing unmet medical needs. Benzimidazoles, in particular, have been extensively studied for their role in modulating biological pathways associated with diseases such as cancer, neurodegenerative disorders, and infectious diseases. The unique combination of functional groups in 2-Bromomethyl-6-cyano-7-difluoromethyl-1H-benzimidazole positions it as a promising candidate for further exploration in these areas.

In oncology research, benzimidazole derivatives have shown promise as kinase inhibitors and anti-proliferative agents. The bromomethyl group allows for facile coupling with amines or thiols, enabling the synthesis of bispecific antibodies or small molecules that target multiple pathways simultaneously. This approach has been increasingly adopted in recent years to develop more effective multi-target drugs that can overcome resistance mechanisms associated with single-agent therapies.

Moreover, the cyano and difluoromethyl groups in 2-Bromomethyl-6-cyano-7-difluoromethyl-1H-benzimidazole contribute to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. These interactions are critical for achieving high affinity and selectivity, which are essential for therapeutic efficacy. The compound's structural features also make it amenable to computational modeling studies, allowing researchers to predict its binding mode and optimize its properties before moving into costly wet-lab experiments.

Recent studies have demonstrated the utility of benzimidazole derivatives in modulating immune responses and inflammation. For instance, certain benzimidazoles have been shown to inhibit inflammatory cytokine production by interacting with transcription factors such as NF-κB. The structural diversity of this class of compounds allows for fine-tuning of their biological activities by modifying substituents like bromomethyl, cyano, and difluoromethyl groups. This flexibility makes 2-Bromomethyl-6-cyano-7-difluoromethyl-1H-benzimidazole a valuable tool for researchers seeking to develop novel immunomodulatory agents.

The synthesis of 2-Bromomethyl-6-cyano-7-difluoromethyl-1H-benzimidazole involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key synthetic steps include halogenation reactions to introduce the bromomethyl group, cyanation reactions to incorporate the cyano substituent, and fluorination reactions to add the difluoromethyl group. Advances in synthetic methodologies have enabled more efficient and sustainable production processes, reducing waste and improving scalability.

The pharmaceutical industry has increasingly adopted green chemistry principles to minimize environmental impact while maintaining high standards of product quality. The synthesis of 2-Bromomethyl-6-cyano-7-difluoromethyl-1H-benzimidazole exemplifies these efforts through the use of catalytic methods and solvent systems that reduce hazardous waste generation. Such innovations not only enhance sustainability but also improve cost-effectiveness by lowering production costs.

In conclusion,2-Bromomethyl-6-cyano-7-difluoromethyl-1H-benzimidazole (CAS No. 1805708-04-6) is a multifunctional compound with significant potential in pharmaceutical research. Its unique structural features make it an excellent intermediate for synthesizing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for benzimidazole derivatives,2-Bromomethyl-6-cyano-7-difluoromethyl-1H-benzimidazole is likely to play an increasingly important role in drug discovery efforts worldwide.

1805708-04-6 (2-Bromomethyl-6-cyano-7-difluoromethyl-1H-benzimidazole) Related Products

- 1259060-15-5(2-(3-propyl-1,2,4-oxadiazol-5-yl)propanoic acid)

- 2172356-57-7(3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-methylbutanoic acid)

- 1891419-76-3(1-(5-chloro-1H-indol-2-yl)-2-methylpropan-2-ol)

- 1021024-46-3(3-(3,4-dimethoxyphenyl)-1-{4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl}urea)

- 1805420-03-4(Ethyl 5-bromo-2-(difluoromethyl)-3-iodopyridine-4-acetate)

- 1874509-70-2(4-(3-Bromo-1H-pyrazol-1-yl)pyridine)

- 251307-31-0(4-(3,4-dichlorophenyl)-5-methanesulfonyl-N,N-dimethylpyrimidin-2-amine)

- 1261973-30-1(4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol)

- 1261666-67-4(3-Amino-5-(difluoromethoxy)anisole)

- 316358-50-6(4,4,7,8-Tetramethyl-4,5-dihydro-1H-1,2dithiolo-3,4-cquinoline-1-thione)